N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, is known to be a potent and selective ligand for the d4 dopamine receptor .
Mode of Action
It is known that ligands for the d4 dopamine receptor typically work by binding to the receptor and modulating its activity . This can result in changes to the signaling pathways downstream of the receptor.
Biochemical Pathways
The d4 dopamine receptor is known to be involved in several neurological pathways, including those related to mood, behavior, and cognition .
Pharmacokinetics
The solubility of a structurally similar compound in dmso is mentioned, which could potentially impact its bioavailability .
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-chlorophenyl ethylamine with benzoyl chloride under basic conditions.
Introduction of the Thiazinan Ring: The benzamide intermediate is then reacted with a suitable thiazinan derivative, such as 1,1-dioxothiazinan-2-yl chloride, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazinan derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
Comparison
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. For instance, the presence of the thiazinan ring and the chlorophenyl group can influence its chemical behavior and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-7-3-15(4-8-17)11-12-21-19(23)16-5-9-18(10-6-16)22-13-1-2-14-26(22,24)25/h3-10H,1-2,11-14H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDGJFMGSUBTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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